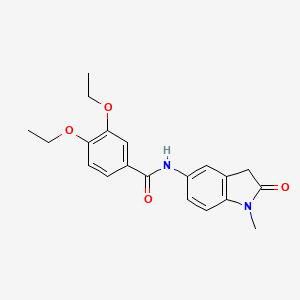

3,4-diethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3,4-diethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide” is a chemical compound. It has been mentioned in the context of the design and synthesis of novel 2-oxoindoline-based acetohydrazides as antitumor agents .

Synthesis Analysis

The compound is part of a series of novel 2-oxoindoline-based acetohydrazides . These were designed and synthesized in the search for novel small molecules activating procaspase-3 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Techniques : Research includes the development of new synthesis methods for derivatives of 2-oxoindoline, which are important in the field of medicinal chemistry. For instance, studies have been conducted on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showcasing the versatility of 2-oxoindoline derivatives in creating a wide range of chemical compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Chemical Structure Analysis : Studies have also focused on the crystal structure, spectroscopy, and computational studies of N-(1,3-Dioxoisoindolin-2yl)benzamide, which is structurally related to 3,4-diethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide. These studies help in understanding the molecular configuration and properties of such compounds (Bülbül et al., 2015).

Biological Applications

Anticancer Activity : Research has shown that certain derivatives of 2-oxoindoline exhibit significant anticancer activities. For example, the development of novel benzamides and quinazolin-4(3H)-ones as CFM-1 analogs has shown remarkable antitumor activity against various cancer cell lines (Alafeefy et al., 2015).

Antimicrobial and Antifungal Properties : Several studies have investigated the antibacterial and antifungal activities of N-(5-benzylidene-4-oxo-2-substituted phenylthiazolidin-3-yl)-5-((1, 3-dioxoisoindolin-2-yl) methyl)-2-hydroxybenzamide derivatives, showcasing the potential of 2-oxoindoline derivatives in developing new antimicrobial agents (Patel & Dhameliya, 2010).

Pharmacological Research

- Neuroleptic Activity : There has been research on the neuroleptic activity of benzamides, which are structurally similar to this compound. These studies provide insights into the potential psychiatric applications of such compounds (Iwanami et al., 1981).

Orientations Futures

The compound “3,4-diethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide” is part of a series of compounds that have shown promise as antitumor agents . The most potent compound in the series was found to be three to five-fold more cytotoxic than PAC-1 in three cancer cell lines tested . This suggests that these compounds, including “this compound”, could serve as a template for further design and development of novel anticancer agents .

Mécanisme D'action

Target of Action

The compound 3,4-diethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives . They have been associated with a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives have been found to interact with their targets in various ways, leading to changes in cellular processes . For example, some indole derivatives have been reported to show inhibitory activity against influenza A and Coxsackie B4 virus .

Biochemical Pathways

The biochemical pathways affected by indole derivatives are diverse, reflecting their wide range of biological activities . For instance, some indole derivatives have been found to inhibit acetylcholine esterase (AChE), a key enzyme in the nervous system . This inhibition can affect the neurotransmitter acetylcholine, potentially impacting cognitive functions .

Result of Action

Indole derivatives have been reported to exhibit strong cytotoxicity against various human cancer cell lines . For instance, certain indole derivatives have shown potent cytotoxicity against SW620 (human colon cancer), PC3 (prostate cancer), and NCI-H23 (lung cancer) cell lines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, ion pairing is a strategy used to increase the permeation of ionized topical drugs . The formation of ion pairs occurs when the electrostatic energy of attraction between oppositely charged ions exceeds their average thermal energy, allowing them to be drawn together and attain a critical distance .

Analyse Biochimique

Biochemical Properties

It is known that indole derivatives, to which this compound belongs, can bind with high affinity to multiple receptors . This suggests that 3,4-diethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .

Cellular Effects

Given the broad-spectrum biological activities of indole derivatives , it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Based on the known properties of indole derivatives , it is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression.

Propriétés

IUPAC Name |

3,4-diethoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-4-25-17-9-6-13(11-18(17)26-5-2)20(24)21-15-7-8-16-14(10-15)12-19(23)22(16)3/h6-11H,4-5,12H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIIPTNKUJMRRBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2996288.png)

![ethyl 2-(1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2996294.png)

![Methyl 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2996296.png)

![4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(3-methoxypropyl)cyclohexanecarboxamide](/img/structure/B2996305.png)

![Ethyl 2-[2-[[4-methyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2996306.png)

![N-(2,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2996307.png)